4,5-Difluorophthalamic acid
Description
Properties
IUPAC Name |
2-carbamoyl-4,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVZAMDBUCGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation of 4,5-Difluoro-1,2-Dihalobenzene
The most extensively documented method for synthesizing 4,5-difluorophthalic acid begins with 4,5-difluoro-1,2-dihalobenzene (X = Br, Cl, I). This route, described in Chinese patents CN112707807A and CN112707807B, involves a two-step process:
Step 1: Synthesis of 4,5-Difluoro-1,2-Benzenedinitrile
4,5-Difluoro-1,2-dihalobenzene undergoes cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst. The reaction employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as ligands, with polymethylhydrosiloxane (PMHS) as a reducing agent. Key conditions include:
The reaction mechanism proceeds via oxidative addition of the dihalobenzene to palladium, followed by cyanide transfer from Zn(CN)₂. PMHS facilitates the reduction of palladium intermediates, regenerating the active catalyst.
Step 2: Hydrolysis of 4,5-Difluoro-1,2-Benzenedinitrile to Phthalic Acid
The dinitrile intermediate is hydrolyzed in concentrated sulfuric acid at elevated temperatures (150°C for 10 hours), yielding 4,5-difluorophthalic acid with 88.5% efficiency. The hydrolysis proceeds via protonation of nitrile groups, followed by nucleophilic attack by water to form carboxylic acids.
Table 1: Reaction Conditions for 4,5-Difluorophthalic Acid Synthesis
| Parameter | Step 1 (Cyanation) | Step 2 (Hydrolysis) |
|---|---|---|
| Starting Material | 4,5-Difluoro-1,2-dibromobenzene | 4,5-Difluoro-1,2-benzenedinitrile |
| Catalyst | Pd₂(dba)₃, dppf | H₂SO₄ (concentrated) |
| Temperature | 120°C | 150°C |
| Time | 16 hours | 10 hours |
| Yield | 85% | 88.5% |
Alternative Pathways from Prior Art
Conversion of 4,5-Difluorophthalic Acid to Anhydride and Amide Derivatives
Formation of 4,5-Difluorophthalic Anhydride
As detailed in European patent EP0555283B1, 4,5-difluorophthalic acid is dehydrated to its anhydride using acetic anhydride or concentrated sulfuric acid. The anhydride serves as a reactive intermediate for amidation reactions.
Reaction Conditions :
Synthesis of N-Hydroxy-4,5-Difluorophthalamide
The anhydride undergoes ring-opening with hydroxylamine (NH₂OH) to form N-hydroxy-4,5-difluorophthalamide. This reaction is conducted at ambient temperature (27°C) using 2.2 equivalents of hydroxylamine, followed by heating to 180°C for 45 minutes to eliminate water and form the stabilized amide.
Table 2: Conversion of Anhydride to Amide Derivatives
| Parameter | Anhydride Formation | Amidation Reaction |
|---|---|---|
| Starting Material | 4,5-Difluorophthalic acid | 4,5-Difluorophthalic anhydride |
| Reagent | Acetic anhydride | Hydroxylamine |
| Temperature | 150°C | 27°C → 180°C |
| Time | 5 hours | 45 minutes |
Challenges and Optimization Strategies
Selectivity in Cyanation Reactions
The palladium-catalyzed cyanation in Step 1 (Section 2.1) requires precise control of ligand-to-catalyst ratios to avoid side reactions such as homo-coupling of cyanide ions. Increasing the dppf:Pd ratio to 2:1 suppresses these pathways, enhancing dinitrile yield from 75% to 85%.
Hydrolysis Efficiency
The use of concentrated sulfuric acid in Step 2 ensures complete nitrile protonation but introduces challenges in product isolation. Neutralization with ice-water mixtures precipitates the phthalic acid, though residual sulfuric acid may require repeated washing to achieve pH neutrality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluorophthalamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms or intermediates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide and hydroxylamine hydrochloride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .
Scientific Research Applications
Pharmaceutical Industry
4,5-Difluorophthalamic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substituents enhance the biological activity of the resulting molecules, making it valuable in drug development.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies showed significant reductions in viability for MCF-7 (breast cancer) and HepG2 (liver cancer) cells when treated with this compound at concentrations between 10 µM and 100 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential as a lead structure for anticancer drug development .
Agrochemical Industry
This compound is extensively utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its chemical structure contributes to enhanced efficacy and stability of these products.
Case Study: Development of Pesticides
A study highlighted the use of this compound in formulating novel pesticides that demonstrate improved effectiveness against specific pests compared to traditional compounds. The fluorine atoms are believed to enhance the lipophilicity and bioavailability of the active ingredients .
Materials Science
This compound is employed in the development of organic photovoltaic materials due to its favorable electronic properties. It serves as a building block for creating advanced materials with applications in solar energy conversion.
Research Findings
Research indicates that incorporating this compound into organic photovoltaic devices can improve their efficiency and stability. The unique electronic characteristics imparted by the fluorine atoms facilitate better charge transport within the material .
Biological Research
The compound has also been investigated for its biological activity beyond pharmaceuticals, particularly regarding antimicrobial and immunomodulatory effects.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for many conventional antibiotics, indicating its potential as an alternative antimicrobial agent .
Immunomodulatory Effects
Preliminary research suggests that this compound may modulate immune responses by influencing cytokine production. This property could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.
Mechanism of Action
The mechanism of action of 4,5-difluorophthalamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in its structure. The fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Research Findings and Data Tables
Decarboxylation Efficiency Under Varied Conditions (From )
| Condition | Solvent/Catalyst | Temperature (°C) | Yield of 3,4-DFBA |
|---|---|---|---|
| DMAc + CuO (10%) | Dimethyl acetamide | 150 | 69% |
| NMP + Cu₂O (1%) | N-methylpyrrolidone | 190 | 82% |
| Quinoline + Cu | Quinoline | 200 | 42% |
| DMF (no catalyst) | Dimethylformamide | 140 | 0% |
DFBA : 3,4-Difluorobenzoic acid; DMAc : Dimethyl acetamide; NMP : N-methylpyrrolidone
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,5-difluorophthalamic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves fluorination of phthalic anhydride derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. Reaction optimization requires controlled temperature (e.g., 0–60°C) and inert atmospheres to minimize side reactions. Yield analysis via HPLC or GC-MS should account for fluorine’s electron-withdrawing effects, which may reduce reactivity compared to non-fluorinated analogs .
- Data Consideration : Comparative tables of fluorinating agents (e.g., DAST vs. XtalFluor-E) and their yields under varying conditions are critical for reproducibility.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodology : Use a combination of NMR (to confirm fluorination positions), IR spectroscopy (for carbonyl and amide groups), and X-ray crystallography (for unambiguous spatial confirmation). Mass spectrometry (HRMS) validates molecular weight, but fluorine’s high electronegativity may complicate fragmentation patterns .
- Data Contradictions : Discrepancies in NMR shifts due to solvent effects (e.g., DMSO vs. CDCl) require calibration against internal standards .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility tests in polar (water, DMSO) and non-polar solvents (hexane) under varying pH and temperature. Stability studies via accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring for hydrolysis or decarboxylation byproducts .
- Key Data : LogP values (~1.23) predict moderate lipophilicity, impacting bioavailability in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for fluorinated phthalic acid derivatives?
- Methodology : Apply computational chemistry (DFT calculations) to predict NMR chemical shifts and compare with experimental data. Collaborative validation across labs using standardized protocols (e.g., identical solvent systems) minimizes instrument-specific variability .
- Case Study : Discrepancies in melting points (e.g., 184°C vs. literature 178°C) may arise from polymorphic forms; DSC and PXRD analyses are essential for clarification .
Q. What experimental designs are optimal for studying this compound’s role in polymer or pharmaceutical intermediates?
- Methodology : For polymer applications, conduct copolymerization trials with diols/diamines, tracking thermal stability (TGA) and mechanical properties (DSC/DMA). In drug discovery, use structure-activity relationship (SAR) models to assess bioactivity, prioritizing fluorination’s impact on binding affinity (e.g., fluorine’s role in π-stacking) .
- Data Gaps : Limited toxicity data necessitate in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .
Q. How should researchers address cumulative risk assessment challenges for fluorinated compounds like this compound?
- Methodology : Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to assess bioaccumulation potential. Leverage EPA/ECHA guidelines for PFAS analogs, focusing on hydrolytic stability and environmental persistence (e.g., OECD 307 biodegradation tests) .
- Advanced Tools : Use high-resolution mass spectrometry (HRMS) to detect trace degradation products in environmental matrices .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC/IC calculations. Address outliers via Grubbs’ test or robust regression techniques. Meta-analyses of existing phthalate toxicity data (e.g., from EPA’s CompTox Dashboard) contextualize findings .
- Validation : Cross-validate results with orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) to confirm mechanistic hypotheses .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide group.
- Analytical Consistency : Use deuterated solvents with internal standards (e.g., TMS for NMR) across labs.
- Data Transparency : Publish raw spectral data and crystallographic files (e.g., CIF format) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
